molecular formula C11H20N2S B13323411 3-(But-3-EN-2-YL)-1-cyclohexylthiourea

3-(But-3-EN-2-YL)-1-cyclohexylthiourea

Cat. No.: B13323411
M. Wt: 212.36 g/mol
InChI Key: IPCQKJBDSKPXKB-UHFFFAOYSA-N
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Description

3-(But-3-EN-2-YL)-1-cyclohexylthiourea is an organic compound that features a thiourea group attached to a cyclohexyl ring and a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-EN-2-YL)-1-cyclohexylthiourea typically involves the reaction of cyclohexylamine with an isothiocyanate derivative. One common method is to react cyclohexylamine with but-3-en-2-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures, to yield the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-EN-2-YL)-1-cyclohexylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

3-(But-3-EN-2-YL)-1-cyclohexylthiourea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thiourea-based compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(But-3-EN-2-YL)-1-cyclohexylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the compound’s observed effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-yl Acetate: This compound has a similar butenyl side chain but lacks the thiourea and cyclohexyl groups.

    2-Methylbut-3-en-2-yl: This compound is structurally similar but differs in the substitution pattern on the butenyl chain.

Uniqueness

3-(But-3-EN-2-YL)-1-cyclohexylthiourea is unique due to the presence of both the cyclohexyl and thiourea groups, which confer distinct chemical and biological properties

Biological Activity

3-(But-3-EN-2-YL)-1-cyclohexylthiourea is a thiourea derivative that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiourea functional group, which is known for its reactivity and ability to interact with various biological targets. The structural formula can be represented as follows:

C12H17N2S\text{C}_12\text{H}_17\text{N}_2\text{S}

This compound's unique structure allows it to participate in multiple chemical reactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This interaction disrupts critical biological pathways, leading to observed antimicrobial and anticancer effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study showed that thiourea derivatives, including this compound, were effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 µg/mL to higher concentrations depending on the specific strain .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus2
Indole-derived thioureasEscherichia coli4
Halogenated thioureasMycobacterium tuberculosis0.5

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Studies indicate that thiourea derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this thiourea have been evaluated for their cytotoxic effects against colon cancer cells (SW480 and SW620) and prostate cancer cells (PC3), showing moderate to strong activity without significant toxicity towards normal cells .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of several thiourea derivatives on human cancer cell lines. The results indicated that:

  • Compound A : IC50 = 15 µM (SW480)
  • Compound B : IC50 = 10 µM (PC3)
  • This compound : IC50 = 20 µM (SW620)

These findings suggest that while this compound is effective, other derivatives may exhibit superior potency against specific cancer types .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has focused on its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. The compound demonstrated promising inhibitory activity with IC50 values comparable to known inhibitors .

Properties

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

1-but-3-en-2-yl-3-cyclohexylthiourea

InChI

InChI=1S/C11H20N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3,(H2,12,13,14)

InChI Key

IPCQKJBDSKPXKB-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NC(=S)NC1CCCCC1

Origin of Product

United States

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